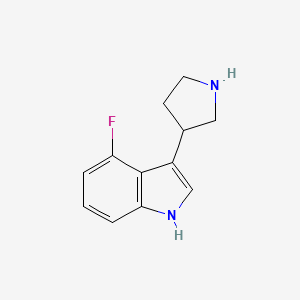

4-Fluoro-3-(pyrrolidin-3-YL)-1H-indole

Description

Structure

3D Structure

Properties

IUPAC Name |

4-fluoro-3-pyrrolidin-3-yl-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13FN2/c13-10-2-1-3-11-12(10)9(7-15-11)8-4-5-14-6-8/h1-3,7-8,14-15H,4-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBTLCUXSOAXTQM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1C2=CNC3=C2C(=CC=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13FN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structure Activity Relationship Sar Studies of 4 Fluoro 3 Pyrrolidin 3 Yl 1h Indole Analogues

Influence of Fluorine Substitution on Biological Activity and Pharmacokinetics

The introduction of a fluorine atom onto the indole (B1671886) nucleus of 3-(pyrrolidin-3-YL)-1H-indole analogues profoundly impacts their biological and pharmacokinetic properties. This single substitution can lead to enhanced binding affinity, improved metabolic stability, and directed chemical reactivity.

Impact on Binding Affinity and Selectivity towards Molecular Targets

Fluorine substitution on the indole ring is a key strategy for enhancing the binding affinity and selectivity of these analogues for their molecular targets. The high electronegativity and unique electronic properties of fluorine can alter the molecule's electrostatic potential and its ability to form favorable interactions within the binding pocket of a protein.

Research on various indole derivatives has consistently demonstrated that halogen substitution, particularly with fluorine, at the C-5 position of the indole ring leads to an increase in affinity for targets such as the serotonin (B10506) transporter (SERT). nih.gov For instance, in a series of indole morpholine (B109124) ethylbenzamides, the fluoro-substituted derivatives were the most potent SERT ligands compared to their unsubstituted or bromine-substituted counterparts. nih.gov The presence of a fluorine atom can induce a more favorable docking pose, optimizing interactions between the indole and other parts of the ligand with the receptor. nih.gov This is exemplified by the comparison of two compounds differing only by a fluorine atom, where the fluorinated analogue exhibited significantly more favored interactions with the binding site. nih.gov

The position of the fluorine atom is also critical. Studies on other heterocyclic scaffolds targeting serotonin receptors have shown that the placement of fluorine on an associated phenyl ring can have a dramatic effect on binding affinity. For example, a para-fluorine substitution on a phenyl ring resulted in the highest affinity for the 5-HT2A receptor, with ortho and meta substitutions leading to a significant reduction in activity. nih.gov This highlights the sensitivity of receptor-ligand interactions to the precise location of the fluorine atom. The introduction of a strong electron-withdrawing group like fluorine can increase the binding affinity to the active site of an enzyme, making the compound a more efficient and tightly binding inhibitor. researchgate.net

Interactive Table: Effect of Fluorine Substitution on Binding Affinity

| Compound Series | Substitution | Target | Effect on Affinity |

|---|---|---|---|

| Indole Morpholine Ethylbenzamides | 5-Fluoro on Indole | SERT | Increased Affinity nih.gov |

| Phenylpiperazine Analogues | para-Fluoro on Phenyl | 5-HT2A Receptor | Highest Affinity nih.gov |

| Phenylpiperazine Analogues | meta-Fluoro on Phenyl | 5-HT2A Receptor | Reduced Affinity nih.gov |

Effects on Metabolic Stability and Oral Absorption in Preclinical Models

Fluorine substitution is a widely used strategy in medicinal chemistry to enhance the metabolic stability of drug candidates. tandfonline.com By blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes, the introduction of a fluorine atom can significantly prolong the half-life of a compound. For example, 5-fluorination of 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole was shown to completely block oxidative metabolism at the 6-position, resulting in a metabolically stable compound. tandfonline.com

In the context of pyrrolidine-containing compounds, strategic fluorination has been shown to improve pharmacokinetic profiles. tandfonline.com While direct studies on 4-Fluoro-3-(pyrrolidin-3-YL)-1H-indole are limited, research on analogous structures provides valuable insights. For instance, fluorination of certain 3-(piperidin-1-yl)propyl)indoles was investigated to improve their pharmacokinetic profiles by reducing the pKa of the piperidine (B6355638) nitrogen, which in turn could enhance oral absorption. tandfonline.com Furthermore, studies on fluoropyrrolidine-containing dipeptidyl peptidase-IV inhibitors have shown that the fluoropyrrolidine ring can be prone to metabolic activation, a process that can be influenced by the specific cytochrome P450 enzymes involved. nih.gov This underscores the importance of carefully considering the position of fluorination to achieve the desired metabolic stability without introducing new liabilities. The introduction of fluorine can also block CYP3A4 metabolism-dependent inhibition, leading to orally bioavailable compounds with improved safety profiles. nih.gov

Role in Directing Electrophilic Substitution and Enhancing Regioselectivity

The fluorine atom, being the most electronegative element, exerts a strong inductive electron-withdrawing effect, which can significantly influence the regioselectivity of electrophilic substitution reactions on the indole ring. tandfonline.comwikipedia.org While electrophilic substitution on the indole nucleus typically occurs at the C3 position due to the electron-rich nature of the pyrrole (B145914) ring, the presence of a fluorine atom at C4 can modulate this reactivity. quora.com

In the synthesis of fluorinated indoles, electrophilic fluorinating reagents like Selectfluor are often used, which can achieve high regioselectivity. acs.orglibretexts.org For instance, the difluorination of substituted indoles has been shown to occur highly regioselectively at the C3 position. acs.org The electron-withdrawing nature of fluorine can also influence the reactivity of other positions on the benzene (B151609) portion of the indole ring. In the context of indolynes (highly reactive intermediates), the position of electron-withdrawing groups like fluorine can dictate the regioselectivity of nucleophilic additions. nih.govnih.gov This directing effect is crucial for the efficient and controlled synthesis of specifically substituted indole analogues, enabling the creation of diverse chemical libraries for structure-activity relationship studies.

Contribution of the Pyrrolidine (B122466) Moiety to Pharmacological Profiles

The pyrrolidine ring is a versatile scaffold in drug discovery, valued for its three-dimensional structure and its ability to engage in specific interactions with biological targets. nih.govresearchgate.net Its conformational flexibility and the potential for substitution on the nitrogen atom are key determinants of the pharmacological profile of 3-(pyrrolidin-3-YL)-1H-indole analogues.

Conformational Flexibility of the Pyrrolidine Ring and its Influence on Receptor Interactions

The non-planar, five-membered pyrrolidine ring can adopt various "puckered" conformations, often described as envelope or twist forms. nih.gov This conformational flexibility, or "pseudorotation," allows the pyrrolidine moiety to adapt its shape to fit optimally into a receptor's binding pocket. researchgate.net The specific puckering of the ring can be influenced by the nature and stereochemistry of its substituents. nih.gov

Impact of Substitutions on the Pyrrolidine Nitrogen and their Biological Repercussions

The nitrogen atom of the pyrrolidine ring is a common site for chemical modification, and substitutions at this position can have profound effects on the biological activity of the resulting analogues. The basicity and nucleophilicity of the pyrrolidine nitrogen make it a privileged position for introducing a wide variety of substituents. nih.gov

Structure-activity relationship studies on various classes of compounds containing a pyrrolidine moiety have shown that the nature of the N-substituent is critical for potency and selectivity. For example, in a series of pyrrolidine-based kappa opioid receptor agonists, the N1 substituent was found to be critical for optimal binding potency. nih.gov Similarly, for inhibitors of GlyT1, modifications at the pyrrolidine nitrogen, such as converting a sulfonamide to an amide or urea, resulted in inactive compounds, highlighting the sensitivity of this position to substitution. nih.gov The introduction of different acyl chains or aryl groups on the pyrrolidine nitrogen has been shown to modulate activity against various targets, including cancer cell lines and cholinesterases. nih.gov Therefore, in the development of this compound analogues, careful selection of substituents on the pyrrolidine nitrogen is a key strategy for fine-tuning the pharmacological profile.

Interactive Table: Impact of Pyrrolidine Nitrogen Substitution on Biological Activity

| Compound Class | N-Substitution | Target/Activity | Biological Repercussion |

|---|---|---|---|

| Kappa Opioid Agonists | 3,4-dichlorophenyl acetamide | Kappa Opioid Receptor | Optimal Binding Potency nih.gov |

| GlyT1 Inhibitors | Amides, carbamides, ureas | GlyT1 | Inactive Inhibitors nih.gov |

| 3-deoxysphingomyelin analogues | Erucoyl or palmitoyl (B13399708) chains | Antitumor Activity | Most Promising Compounds nih.gov |

Structural Modifications of the Indole Core and Linker Region in Indole-Pyrrolidine Analogues

The structure-activity relationship (SAR) of this compound analogues is a critical area of research aimed at optimizing their therapeutic potential. Modifications to the indole core, the pyrrolidine ring, and the linkage between them can significantly impact the compound's potency, selectivity, and pharmacokinetic properties. This section explores key structural modifications and their effects on the biological activity of this class of compounds.

Importance of Substitutions at the Indole C2, C3, and C6 Positions

Bioisosteric replacement, where a functional group is replaced by another with similar physical or chemical properties, is a common strategy to probe the importance of specific atoms or groups within a molecule. mdpi.com In a series of indole analogues, replacing the carbon atom (-CH=) at various positions of the indole ring with a nitrogen atom (-N=) to form azaindoles has revealed critical insights into the SAR. sci-hub.se

One study systematically replaced each of the indole -CH= groups with a nitrogen atom to understand the impact on inhibitory activity against the PI3Kδ enzyme. sci-hub.se The results demonstrated that the position of the nitrogen atom dramatically affects potency.

C2 Position: Replacement of the C2-carbon with a nitrogen atom (yielding a 2-azaindole) resulted in a nearly tenfold increase in potency compared to the parent indole compound. sci-hub.se

C3 Position: A similar potent increase in activity was observed when the C3-carbon was replaced with nitrogen. sci-hub.se

C4 and C6 Positions: In stark contrast, moving the nitrogen atom to either the C4 or C6 position led to a significant decrease in potency. sci-hub.se

C7 Position: Uniquely, placing the nitrogen at the C7 position resulted in a massive 334-fold enhancement in potency, highlighting this position as a critical determinant for activity in this specific scaffold. sci-hub.se

These findings underscore the sensitivity of the molecule's biological activity to the electronic distribution and hydrogen bonding capacity of the indole core. While substitutions at C4 and C6 were detrimental, modifications at C2 and C7 were highly favorable. sci-hub.se The data suggests that the C6 position is intolerant to the introduction of a nitrogen atom, leading to a substantial loss of activity. sci-hub.se

| Compound | Modification (Position of N atom) | IC50 (nM) | Fold Change vs. Parent Indole |

|---|---|---|---|

| Parent Indole | None (Indole) | 334 | - |

| Analogue 1 | 2-azaindole | 36 | ~9.3x increase |

| Analogue 2 | 3-azaindole | 28 | ~11.9x increase |

| Analogue 3 | 4-azaindole | 3057 | ~9.1x decrease |

| Analogue 4 | 6-azaindole | 1307 | ~3.9x decrease |

| Analogue 5 | 7-azaindole | 1 | ~334x increase |

Optimization of Linker Length and Composition between Indole and Pyrrolidine

While this compound features a direct bond between the C3 of the indole and the C3 of the pyrrolidine, a common optimization strategy in medicinal chemistry involves introducing a linker between two key pharmacophoric groups. The length and composition of such a linker can critically influence the compound's activity by altering the spatial orientation and distance between the rings, thereby affecting how the molecule binds to its biological target.

In studies of other classes of indole-derived compounds, the length of a carbon chain linker has been shown to be a determinant of potency. researchgate.netlimef.comnih.gov For certain indole-based cannabinoid receptor agonists, for example, short side chains resulted in inactive compounds, whereas chains containing four to six carbons produced optimal activity. researchgate.netlimef.com This suggests that an optimal distance and conformational flexibility between the core structures are required for effective receptor interaction.

The composition of the linker is also crucial. Replacing a simple alkyl chain with more rigid or polar functional groups, such as amides or ethers, can impose conformational constraints and introduce new hydrogen bonding opportunities. The carboxamide moiety, for instance, is a flexible group with both hydrophobic and polar characteristics that can be pivotal for inhibitory activity. nih.gov The development of chemically cleavable linkers based on indole chemistry further highlights the diverse ways the connection between molecular fragments can be engineered. nih.gov

Although the parent compound lacks a formal linker, the principles of linker optimization are relevant for future analogue design. Introducing and varying a linker between the indole and pyrrolidine moieties could be a viable strategy to modulate binding affinity and selectivity by exploring a wider conformational space.

Strategies for Modulating Molecular Weight and Lipophilicity for Improved Aqueous Solubility

A successful drug candidate must possess a balance of physicochemical properties, including appropriate molecular weight (MW), lipophilicity (LogP), and aqueous solubility, which collectively influence its absorption, distribution, metabolism, and excretion (ADME) profile. nih.gov High lipophilicity can lead to poor solubility, increased metabolic turnover, and potential toxicity, while very low lipophilicity can hinder membrane permeability.

For indole-pyrrolidine analogues, several strategies can be employed to achieve a more favorable physicochemical profile. The incorporation of saturated heterocyclic rings, such as pyrrolidine, into a molecular design is a known strategy to improve properties like aqueous solubility. nih.gov Molecules with a greater hetero-aliphatic character often show increased aqueous solubility compared to purely aromatic systems. nih.gov The pyrrolidine ring, being a non-planar, saturated heterocycle, increases the three-dimensional character of the molecule, which can disrupt crystal packing and improve solubility. nih.gov

Specific modifications to the pyrrolidine ring can further enhance these properties. For example, the synthesis of 2,4-methanopyrrolidines, a bicyclic analogue of pyrrolidine, has been shown to increase aqueous solubility and reduce lipophilicity compared to their monocyclic pyrrolidine counterparts, despite an increase in molecular weight. researchgate.net This demonstrates that topological complexity can be a powerful tool for improving drug-like properties. researchgate.net

Another approach involves the introduction of polar functional groups. Attaching hydrophilic groups, such as hydroxyl (-OH) or small ether moieties, to either the indole or pyrrolidine ring can increase polarity and hydrogen bonding potential with water, thereby improving solubility. The choice and position of these groups must be carefully managed to avoid disrupting key interactions with the biological target. The attachment of an indole moiety to other molecular scaffolds has been shown to increase lipophilicity, a factor that must be balanced during the design of new analogues. nih.gov

| Property | Pyrrolidine | Pyrrole (Aromatic Analogue) | Implication |

|---|---|---|---|

| Structure | Saturated, 3D | Aromatic, Planar | 3D shape can improve solubility and escape flatland of aromatic drugs. |

| LogP | 0.46 | 0.75 | Lower lipophilicity for the saturated ring. |

| Aqueous Solubility (LogS) | 1.14 | 0.07 | Significantly higher intrinsic aqueous solubility. |

| p K BHX | 2.59 | 0.15 | Stronger H-bond acceptor, contributing to solubility. |

Pharmacological Targets and Mechanisms of Action of 4 Fluoro 3 Pyrrolidin 3 Yl 1h Indole Derivatives

Serotonergic System Modulation

Derivatives of the 4-Fluoro-3-(pyrrolidin-3-YL)-1H-indole scaffold exhibit significant activity within the serotonergic system, engaging multiple receptor subtypes. This modulation is central to their pharmacological profile, with varying degrees of agonism, partial agonism, and antagonism observed across the 5-HT receptor family.

5-HT1A Receptor Agonism and Partial Agonism

The 5-HT1A receptor is a key target for this class of compounds. Research has demonstrated that derivatives can act as both high-affinity agonists and partial agonists at this receptor. For instance, a series of 4-butyl-arylpiperazine-3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivatives showed exceptionally high affinity for the 5-HT1A receptor; compound 4c was identified with a Kᵢ value of 1.3 nM, while compound 4d exhibited an even higher affinity with a Kᵢ of 0.4 nM. uj.edu.pl Another study on 3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivatives identified compound 4f as having potent 5-HT1A receptor agonistic activity with a Kᵢ of 10.0 nM. nih.gov

Furthermore, modifications to the core structure have been explored to optimize this interaction. In a series of 1-(4-(7-azaindole)-3,6-dihydropyridin-1-yl)alkyl-3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivatives, the introduction of a fluorine substituent on the indole (B1671886) ring (compound 10 ) resulted in the best affinity for the 5-HT1A receptor within its series. mdpi.com The concept of partial agonism is also relevant, as exemplified by compounds like vilazodone, which combines selective serotonin (B10506) reuptake inhibition with 5-HT1A partial agonism. nih.govpsychiatryinvestigation.orgdrugbank.com This dual activity is believed to contribute to a faster onset of therapeutic effects. nih.gov

| Compound | 5-HT1A Affinity (Kᵢ, nM) | Reference |

|---|---|---|

| Compound 4c | 1.3 | uj.edu.pl |

| Compound 4d | 0.4 | uj.edu.pl |

| Compound 4f | 10.0 | nih.gov |

| Compound 11 | 128.0 | mdpi.com |

5-HT1D Receptor Agonism and Selectivity

The 5-HT1D receptor has been investigated as a target for this class of molecules. Research into 3-(3-(piperidin-1-yl)propyl)indoles and related structures has shown that strategic fluorination can produce selective human 5-HT1D receptor ligands. These modifications were found to maintain high affinity and selectivity, with the compounds acting as agonists in vitro. [No source available] Similarly, a series of 4-hydroxy-1-[3-(5-(1,2,4-triazol-4-yl)-1H-indol-3-yl)propyl] piperidines were explored as selective 5-HT1D agonists. researchgate.net The multimodal antidepressant vortioxetine (B1682262), which features a distinct but related chemical architecture, acts as a 5-HT1D receptor antagonist with a Kᵢ of 54 nM. trintellixhcp.com

5-HT2A Receptor Agonism and Related Effects

Interactions with the 5-HT2A receptor are another important aspect of the pharmacology of these indole derivatives. Psychedelic compounds, which are known agonists or partial agonists at 5-HT2A receptors, often share structural similarities with serotonin and indole derivatives. nih.gov Specific research into 3-pyrrolidine-indole derivatives has identified them as 5-HT2-selective receptor modulators. nih.gov In some multi-target drug design strategies, affinity for the 5-HT2A receptor is considered alongside other serotonergic and dopaminergic targets. For example, certain 3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivatives were evaluated for their affinity at 5-HT2A receptors as part of a broader screening cascade. nih.gov

Interactions with 5-HT2C, 5-HT6, and 5-HT7 Receptors

The pharmacological profile of these derivatives extends to other serotonin receptor subtypes, including 5-HT2C, 5-HT6, and 5-HT7.

5-HT2C Receptor: While specific data for this compound derivatives are limited, related multi-target compounds like vortioxetine have been shown to bind to 5-HT2C receptors with a Kᵢ of 180 nM. guidetomalariapharmacology.org

5-HT6 Receptor: The indole scaffold is a common feature in the design of 5-HT6 receptor ligands. nih.gov Studies have focused on developing N1-azinylsulfonyl-3-(1,2,3,6,tetrahydropyridin-4-yl)-1H-indole derivatives as potent and selective 5-HT6 receptor antagonists. nih.govresearchgate.net The rationale for targeting this receptor often relates to its potential role in cognitive processes. nih.gov As part of broader profiling, novel 3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivatives have also been assessed for their 5-HT6 receptor affinity. uj.edu.plnih.gov

5-HT7 Receptor: There is significant interest in the interaction with the 5-HT7 receptor, often in conjunction with 5-HT1A agonism. nih.gov Antagonism at the 5-HT7 receptor is believed to contribute to antidepressant and pro-cognitive effects. psychscenehub.com The antidepressant vortioxetine is a known 5-HT7 receptor antagonist (Kᵢ = 19 nM). trintellixhcp.com Research on fluorinated indole-imidazole conjugates has led to the identification of selective 5-HT7 receptor agonists, demonstrating the versatility of the fluorinated indole scaffold. researchgate.net Furthermore, specific series of 3-(1H-indol-3-yl)pyrrolidine-2,5-diones have been explicitly tested for their binding affinity at the 5-HT7 receptor. uj.edu.plnih.gov

Dopamine (B1211576) Receptor Interactions, Specifically D2 Receptor Affinity

In addition to their extensive serotonergic activity, many this compound derivatives display notable affinity for the dopamine D2 receptor. This interaction is a key component of their multi-target profile, suggesting a potential to modulate dopaminergic neurotransmission.

In a study of 1-(4-(7-azaindole)-3,6-dihydropyridin-1-yl)alkyl-3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivatives, several compounds exhibited significant D2 receptor binding. Compound 8 , which has an OCH₃ substituent, showed the highest affinity with a Kᵢ of 13.0 nM, while compound 11 displayed a Kᵢ of 51.0 nM. mdpi.com Another series of 4-butyl-arylpiperazine-3-(1H-indol-3-yl)pyrrolidine-2,5-diones also demonstrated D2 receptor affinity, with compound 4c having a Kᵢ value of 182 nM. nih.gov This dual engagement of serotonergic and dopaminergic systems is a deliberate strategy in the design of novel CNS-active agents. mdpi.com

| Compound | D2 Affinity (Kᵢ, nM) | Reference |

|---|---|---|

| Compound 8 | 13.0 | mdpi.com |

| Compound 11 | 51.0 | mdpi.com |

| Compound 4c | 182 | nih.gov |

Serotonin Transporter (SERT) Inhibition

A primary mechanism of action for many derivatives of this chemical class is the potent inhibition of the serotonin transporter (SERT). This activity is characteristic of selective serotonin reuptake inhibitors (SSRIs) and is a cornerstone of modern antidepressant therapy.

Research has identified several derivatives with high affinity for SERT. Within a series of 3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivatives, compound 4f emerged as a particularly potent SERT inhibitor with a Kᵢ of 2.8 nM. nih.gov In a different study, compound 11 from a series of azaindole-pyrrolidine-diones also showed very high affinity for SERT (Kᵢ = 9.2 nM), while compound 4 had a Kᵢ of 47.0 nM. mdpi.com The arylpiperazine-pyrrolidine-dione derivative 4c was also found to be a potent SERT inhibitor, with a Kᵢ of 64 nM. nih.gov This strong inhibition of serotonin reuptake, often combined with direct receptor modulation (e.g., 5-HT1A agonism), defines the "dual-activity" profile sought in the development of new antidepressants. nih.gov

| Compound | SERT Affinity (Kᵢ, nM) | Reference |

|---|---|---|

| Compound 4f | 2.8 | nih.gov |

| Compound 11 | 9.2 | mdpi.com |

| Compound 4 | 47.0 | mdpi.com |

| Compound 4c | 64 | nih.gov |

Cannabinoid Receptor Modulation: CB1 Receptor Allosteric Modulation

The cannabinoid CB1 receptor, a G protein-coupled receptor, is a key component of the endocannabinoid system and is involved in numerous physiological processes. While direct agonists of the CB1 receptor have therapeutic potential, they are often associated with psychoactive side effects. Allosteric modulators, which bind to a site on the receptor distinct from the primary (orthosteric) binding site, offer a more nuanced approach to modulating receptor activity. Indole-based structures have been identified as promising scaffolds for the development of CB1 receptor allosteric modulators.

Research into indole-2-carboxamide derivatives has shown that these compounds can act as allosteric enhancers of agonist binding while functioning as negative allosteric modulators (NAMs) of agonist activity. For instance, compounds like Org27569, Org27759, and Org29647, which share the indole core, have been demonstrated to increase the binding affinity of CB1 receptor agonists but inhibit their functional responses. Structure-activity relationship (SAR) studies have revealed that substitutions on the indole ring, such as an electron-withdrawing group like a fluoro or chloro atom at the C5 position, can be beneficial for CB1 allosteric modulatory activity. The nature of the substituent at the C3 position of the indole ring also plays a role in the compound's activity. While specific studies on this compound are not extensively detailed in the available literature, the known pharmacology of structurally related indole derivatives suggests that this compound could exhibit allosteric modulation of the CB1 receptor. The presence of the fluoro group and the pyrrolidine (B122466) ring are key structural features that would influence its binding and modulatory effects.

Antineoplastic Mechanisms

The p53 tumor suppressor protein is a critical regulator of cell cycle and apoptosis, and its inactivation is a hallmark of many cancers. The murine double minute 2 (MDM2) protein is a primary negative regulator of p53, and its overexpression can lead to the suppression of p53's tumor-suppressing functions. Consequently, the inhibition of the MDM2-p53 protein-protein interaction is a promising strategy for cancer therapy.

Fluoro-substituted indole-based compounds have been identified as potent antagonists of MDM2. Research has demonstrated that these compounds can effectively restore the activity of p53 in cancer cells with wild-type p53 (p53wt). One study on a panel of fluoro-substituted indole-based MDM2 antagonists showed that the most active compound could increase p53 levels, induce the expression of p53-target genes, and selectively inhibit the growth of p53wt cancer cells. The crystal structure of human MDM2 in complex with an active compound from this series revealed a classic "three-finger" binding mode, providing a structural basis for further optimization. The this compound scaffold is a key component of these active molecules, highlighting its importance in the design of MDM2-p53 interaction inhibitors.

| Compound Type | Target | Effect | Cell Lines |

| Fluoro-substituted indole-based antagonist | MDM2-p53 interaction | Increased p53 levels, induced p53-target gene expression, selective growth inhibition | p53wt osteosarcoma cells (U-2 OS, SJSA-1) |

Derivatives of this compound have demonstrated broad cytotoxic effects against various cancer cell lines. The indole nucleus is a common feature in many natural and synthetic compounds with anticancer properties. The addition of a fluorine atom can enhance the metabolic stability and cell permeability of these compounds, often leading to improved cytotoxic activity.

Studies on various indole derivatives have shown significant antiproliferative activity. For example, novel dispirooxindole-pyrrolidine derivatives have been synthesized and evaluated for their anticancer activity against A549 human lung adenocarcinoma cancer cells, with some compounds showing very good activity. Similarly, spiro[pyrrolidine-3,3'-oxindole] compounds have been reported to exhibit potent inhibitory activity against MCF7 (breast cancer) and HCT116 (colon cancer) cell lines. While direct data on this compound is limited, the collective evidence from related structures suggests that this compound and its derivatives are likely to possess significant cytotoxic properties against a range of cancer cell types.

| Compound Class | Cancer Cell Line | Observed Effect |

| Dispirooxindole-pyrrolidine derivatives | A549 (lung adenocarcinoma) | Significant anticancer activity |

| Spiro[pyrrolidine-3,3'-oxindole] derivatives | MCF7 (breast), HCT116 (colon) | Potent inhibitory activity |

| Pyridino[2,3-f]indole-4,9-dione derivatives | XF 498 (CNS), HCT 15 (colon) | Excellent cytotoxicity |

Antimicrobial Mechanisms

Bacterial DNA gyrase is an essential enzyme that controls the topological state of DNA during replication and is a well-established target for antibacterial drugs. The inhibition of DNA gyrase leads to the disruption of DNA synthesis and ultimately bacterial cell death. While fluoroquinolones are a major class of DNA gyrase inhibitors, the emergence of resistance has driven the search for new classes of inhibitors.

| Inhibitor Class | Target Subunit | Mechanism |

| Indole | GyrB | Inhibition of supercoiling activity |

| Azaindole ureas | Gyrase B | Potent inhibition |

Another important mechanism of antimicrobial action is the disruption of the bacterial cell membrane's integrity. This can lead to the leakage of cellular contents and a collapse of the membrane potential, resulting in cell death.

Indole and its derivatives have been shown to possess membrane-active properties. Some indole-containing compounds can damage bacterial membranes, which is particularly effective against persister cells that are tolerant to traditional antibiotics. For instance, certain halogenated indoles have been found to eradicate bacterial persister cells and biofilms. Additionally, indole-3-carboxamido-polyamine conjugates have been shown to disrupt the bacterial membrane of both Gram-positive and Gram-negative bacteria. This membrane perturbation is thought to be a key mechanism for their intrinsic antimicrobial activities. The this compound structure, with its lipophilic indole core and charged pyrrolidine group, has the potential to interact with and disrupt the bacterial membrane, leading to selective depolarization and cell death.

| Compound Type | Bacterial Target | Mechanism of Action |

| Halogenated indoles | Persister cells, biofilms | Membrane damage |

| Indole-3-carboxamido-polyamine conjugates | Gram-positive and Gram-negative bacteria | Membrane perturbation |

Inhibition of Cell Wall, Protein, and Nucleic Acid Synthesis in Microbial Pathogens

Derivatives of the indole and pyrrolidine scaffolds have demonstrated significant antimicrobial properties by interfering with essential biosynthetic pathways in pathogens.

Cell Wall Synthesis: The bacterial cell wall is a critical structure for survival, and its synthesis is a well-established target for antibiotics. youtube.com Certain indole derivatives have been shown to disrupt this process. For instance, the indole-containing compound sertindole (B1681639) triggers a cell wall stress response in Staphylococcus aureus, upregulating genes involved in cell wall homeostasis. nih.gov Another study on a marine-derived chlorinated indole sesquiterpene, chloroxiamycin, revealed that it exerts its antibacterial effect by disrupting the cell wall and membranes of Methicillin-Resistant Staphylococcus aureus (MRSA), leading to increased membrane permeability and bacterial cell death. doi.org Furthermore, novel inhibitors based on a pyrrolidine-2,3-dione (B1313883) scaffold have been identified as potent inhibitors of Pseudomonas aeruginosa Penicillin-Binding Protein 3 (PBP3), a key enzyme in the final steps of peptidoglycan synthesis. nih.gov

Protein Synthesis: The inhibition of protein synthesis is a bacteriostatic or bactericidal mechanism employed by many classes of antibiotics. youtube.com This process involves the bacterial ribosome, a complex molecular machine responsible for translating mRNA into proteins. youtube.com While this is a common mechanism for antibiotics, specific research detailing the activity of this compound derivatives as direct inhibitors of the bacterial ribosome or protein synthesis machinery is not extensively available in the current literature.

Nucleic Acid Synthesis: Interference with the synthesis of DNA and RNA is another effective antimicrobial strategy. youtube.comresearchgate.net The folate pathway, which produces precursors for nucleic acid synthesis, is a key target. Dihydrofolate reductase (DHFR) is an essential enzyme in this pathway. nih.govbiointerfaceresearch.com Indole derivatives have been investigated as potential inhibitors of DHFR in various bacteria. One study reported on aminoguanidine-indole derivatives that exhibited significant antibacterial activity against Klebsiella pneumoniae, with the mechanism of action attributed to the inhibition of DHFR. nih.gov Fluoroquinolone agents, which are structurally distinct from indoles but also target nucleic acid synthesis, act by inhibiting DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication. nih.govmdpi.com Additionally, some antibiotics like rifampicin (B610482) function by directly inhibiting bacterial DNA-dependent RNA polymerase, preventing the transcription of DNA into RNA. uobabylon.edu.iq

Other Reported Molecular Targets and Cellular Pathways

Beyond direct antimicrobial synthesis inhibition, derivatives of the this compound framework interact with other significant biological targets.

Modulation of Signal Transduction Pathways

Signal transduction pathways are critical for cellular communication and function, and their modulation can have profound therapeutic effects.

Hedgehog Signaling: A novel indole derivative, 2-{3-[1-(benzylsulfonyl)piperidin-4-yl]-2-methyl-1H-indol-1-yl}-1-(pyrrolidin-1-yl)ethenone (LKD1214), has been shown to suppress the Hedgehog (Hh) signaling pathway. nih.gov This pathway is crucial in embryonic development and its aberrant activation is linked to several cancers. nih.gov LKD1214 represses the activity of the Smoothened (SMO) receptor by preventing its ciliary translocation, demonstrating potential for overcoming drug resistance in Hh-dependent cancers. nih.gov

Serotonin Receptors: 3-Pyrrolidine-indole derivatives have been developed as selective modulators of the 5-hydroxytryptamine 2A (5-HT2A) serotonin receptor. nih.gov As agonists or partial agonists at these receptors, such compounds are investigated for their potential in treating a range of mental health disorders by altering perception, mood, and cognitive processes. nih.gov

Interaction with Specific Enzymes (e.g., sPLA2, Mycobacterial DHFR)

Secretory Phospholipase A2 (sPLA2): Phospholipase A2 enzymes are involved in inflammatory processes through the production of arachidonic acid and other lipid mediators. Indole-based compounds have been identified as potent inhibitors of this enzyme family. One such compound, [[3-(aminooxoacetyl)-2-ethyl-1-(phenylmethyl)-1H-indol-4-yl]oxy] acetate (B1210297) (LY315920), is a potent and selective inhibitor of human, group IIA, nonpancreatic secretory PLA2 (sPLA2). nih.gov It demonstrated an IC50 of 9 ± 1 nM in an isolated enzyme assay. nih.gov Further optimization of a class of indole cytosolic PLA2 alpha inhibitors led to the discovery of efipladib, which also shows potent and selective inhibition in various enzymatic and cell-based assays. nih.gov

Mycobacterial Dihydrofolate Reductase (DHFR): Dihydrofolate reductase is a validated and critical target for anti-tuberculosis drug development. biointerfaceresearch.comresearchgate.netbath.ac.uk The enzyme is essential for the synthesis of nucleic acid precursors. nih.gov Research has identified several compounds that inhibit Mycobacterium tuberculosis DHFR (Mtb-DHFR). While classical DHFR inhibitors often contain a 2,4-diaminopyrimidine (B92962) core, studies have sought novel scaffolds to improve selectivity for the mycobacterial enzyme over its human counterpart. nih.govbath.ac.uk One study identified a potent inhibitor with a novel 7H-pyrrolo[3,2-f]quinazoline-1,3-diamine core, which demonstrated greater potency against Mtb-DHFR compared to human DHFR (h-DHFR). nih.gov

| Compound | Core Structure | Mtb-DHFR IC50 (µM) | h-DHFR IC50 (µM) | Reference |

|---|---|---|---|---|

| Compound 6 | 7H-pyrrolo[3,2-f]quinazoline-1,3-diamine | 0.14 ± 0.01 | 0.26 ± 0.05 | nih.gov |

| Compound 7 | 7H-pyrrolo[3,2-f]quinazoline-1,3-diamine derivative | 0.17 ± 0.02 | 1.1 ± 0.1 | nih.gov |

| Compound 8 | 7H-pyrrolo[3,2-f]quinazoline-1,3-diamine derivative | 0.29 ± 0.01 | 0.62 ± 0.06 | nih.gov |

Alpha-7 Nicotinic Acetylcholine (B1216132) Receptor Agonism

The alpha-7 nicotinic acetylcholine receptor (α7 nAChR) is a target for treating cognitive deficits associated with conditions like Alzheimer's disease and schizophrenia. nih.govmdpi.com Agonists of this receptor are sought to enhance cognitive functions such as memory and attention. nih.gov While many chemical series have been explored, certain indole derivatives have emerged as promising candidates. For example, ABT-107, which is 5-(6-[(3R)-1-azabicyclo[2.2.2]oct-3-yloxy] pyridazin-3-yl)-1H-indole, and TTIn-1, 5-(1-((1S,3R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl)-1H-1,2,3-triazol-4-yl)-1H-indole, have been identified as selective α7 nAChR agonists. nih.gov These compounds represent a broader effort to develop potent and selective molecules that can modulate the cholinergic system for therapeutic benefit. nih.gov

| Compound Name | Chemical Name | Receptor Target | Potential Application | Reference |

|---|---|---|---|---|

| GTS-21 (DMXB-A) | 3-[(2,4-Dimethoxy)benzylidene]-anabaseine | α7 nAChR (Partial Agonist) | Cognitive impairment in Alzheimer's disease and schizophrenia | mdpi.comnih.gov |

| ABT-107 | 5-(6-[(3R)-1-azabicyclo[2.2.2]oct-3-yloxy] pyridazin-3-yl)-1H-indole | α7 nAChR (Agonist) | Cognitive enhancement | nih.gov |

| TTIn-1 | 5-(1-((1S,3R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl)-1H-1,2,3-triazol-4-yl)-1H-indole | α7 nAChR (Agonist) | Cognitive enhancement | nih.gov |

| SEN15924 | 5-(4-acetyl researchgate.netbath.ac.ukdiazepan-1-yl)pentanoic acid [5-(4-methoxyphenyl)-1H-pyrazol-3-yl] amide | α7 nAChR (Full Agonist) | Cognitive impairment in Alzheimer's disease and schizophrenia | nih.gov |

Computational and Theoretical Approaches in the Study of 4 Fluoro 3 Pyrrolidin 3 Yl 1h Indole

In Silico Prediction of Metabolic Pathways and Sites of Metabolism

The metabolic stability and profile of a drug candidate are critical determinants of its pharmacokinetic properties and potential for toxicity. In silico tools for metabolism prediction have become increasingly sophisticated, employing a combination of knowledge-based systems and machine learning algorithms to forecast how a molecule will be processed in the body. For 4-Fluoro-3-(pyrrolidin-3-YL)-1H-indole, these predictive models can identify the most probable sites of metabolic attack and the resulting biotransformations.

Software platforms like Xenosite or SOMP (Sites of Metabolism Prediction) analyze the chemical structure of a compound to predict which atoms are most susceptible to modification by metabolic enzymes, primarily the cytochrome P450 (CYP) superfamily. These predictions are based on factors such as the reactivity of different atomic positions, their accessibility to the enzyme's active site, and knowledge gleaned from vast databases of experimentally determined metabolic transformations.

For this compound, several potential metabolic pathways can be hypothesized. The indole (B1671886) ring is a common site for oxidation, potentially leading to hydroxylation at various positions. The pyrrolidine (B122466) ring is also susceptible to metabolic changes, including N-dealkylation or oxidation. The presence of the fluorine atom can influence the metabolic profile, often by blocking metabolism at the site of fluorination and potentially directing it to other positions.

Table 1: Predicted Sites of Metabolism for this compound

| Predicted Site | Metabolic Reaction | Predicted Metabolite | Rationale |

|---|---|---|---|

| Indole Ring (C5, C6, C7) | Aromatic Hydroxylation | Hydroxylated indole derivatives | Common metabolic pathway for indole-containing compounds. |

| Pyrrolidine Ring (N-H) | N-dealkylation or Oxidation | Des-pyrrolidinyl indole or N-oxide derivative | The secondary amine of the pyrrolidine is a potential site for enzymatic modification. |

| Pyrrolidine Ring (C-H) | Aliphatic Hydroxylation | Hydroxylated pyrrolidine derivatives | Saturated rings are susceptible to oxidation by CYP enzymes. |

It is important to note that while in silico predictions are highly valuable for guiding further experimental work, they are not a substitute for in vitro and in vivo metabolic studies. However, by identifying the most likely metabolic hotspots, these computational approaches allow for a more targeted and efficient experimental investigation. Studies on other fluorinated pyrrolidine-containing compounds have shown that the fluorine atom can significantly alter metabolic pathways, sometimes leading to the formation of reactive intermediates. nih.gov

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Understanding how a small molecule like this compound interacts with its biological target is fundamental to elucidating its mechanism of action and for rational drug design. Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques that provide a three-dimensional view of these interactions at an atomic level.

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. This process involves sampling a large number of possible conformations and orientations of the ligand within the binding site of the target protein and then using a scoring function to rank them. For this compound, docking studies would be instrumental in identifying key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that contribute to its binding affinity. The fluorine atom, for instance, can participate in specific interactions, such as halogen bonds or orthogonal multipolar interactions, which can significantly enhance binding potency. nih.gov

Following molecular docking, molecular dynamics simulations can be employed to study the dynamic behavior of the ligand-receptor complex over time. MD simulations provide a more realistic representation of the biological system by taking into account the flexibility of both the ligand and the protein, as well as the surrounding solvent molecules. These simulations can reveal important information about the stability of the binding pose predicted by docking, the role of water molecules in the binding interface, and the conformational changes that may occur upon ligand binding. mdpi.com

Table 2: Hypothetical Key Interactions of this compound with a Kinase Target

| Functional Group | Interacting Residue | Interaction Type | Significance |

|---|---|---|---|

| Indole N-H | Glutamic Acid | Hydrogen Bond | Anchors the ligand in the binding pocket. |

| Pyrrolidine N-H | Aspartic Acid | Hydrogen Bond | Provides an additional anchoring point. |

| Fluoro Group | Phenylalanine | Hydrophobic/Multipolar Interaction | Enhances binding affinity and selectivity. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Optimization

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the physicochemical properties that are most influential in determining the activity of a molecule, QSAR models can be used to predict the activity of novel compounds and to guide the design of more potent analogs.

To develop a QSAR model for a series of derivatives of this compound, a dataset of compounds with experimentally determined biological activities is required. For each compound in the dataset, a set of molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's structure, such as its size, shape, lipophilicity, and electronic properties. Statistical methods, such as multiple linear regression or partial least squares, are then used to build a mathematical model that correlates these descriptors with the observed biological activity.

Table 3: Key Molecular Descriptors in a Hypothetical QSAR Model for this compound Analogs

| Descriptor | Description | Potential Influence on Activity |

|---|---|---|

| LogP | Lipophilicity | Affects membrane permeability and binding to hydrophobic pockets. |

| Molecular Weight | Size of the molecule | Can influence binding site accessibility and pharmacokinetic properties. |

| Topological Polar Surface Area (TPSA) | A measure of a molecule's polarity | Impacts cell permeability and oral bioavailability. |

| Number of Hydrogen Bond Donors/Acceptors | Potential for hydrogen bonding | Crucial for specific interactions with the biological target. |

Once a statistically robust QSAR model has been developed and validated, it can be used to predict the activity of virtual compounds that have not yet been synthesized. This allows for the in silico screening of large libraries of potential drug candidates, prioritizing those with the highest predicted activity for synthesis and experimental testing. For this compound, QSAR studies could guide the optimization of the scaffold by suggesting modifications that are likely to enhance its desired biological activity. nih.goveurjchem.com

Computational Chemistry for Reaction Mechanism Elucidation in Synthesis

Computational chemistry provides powerful tools for investigating the mechanisms of chemical reactions, offering insights that can be difficult to obtain through experimental methods alone. For the synthesis of a complex molecule like this compound, computational methods can be used to explore different reaction pathways, identify key transition states and intermediates, and predict reaction outcomes. This understanding can be invaluable for optimizing reaction conditions, improving yields, and developing more efficient and sustainable synthetic routes.

Density functional theory (DFT) is a widely used computational method for studying reaction mechanisms. By solving the Schrödinger equation for a given molecular system, DFT can provide detailed information about the electronic structure and energetics of reactants, products, transition states, and intermediates. This allows for the calculation of reaction barriers and reaction energies, providing a quantitative measure of the feasibility of a particular reaction pathway.

For the synthesis of this compound, computational chemistry could be used to:

Investigate the regioselectivity of the C-C bond formation between the indole and pyrrolidine moieties.

Elucidate the mechanism of the fluorination step , helping to understand how the fluorine atom is introduced into the molecule.

Predict the stereochemical outcome of the reaction , which is crucial for the synthesis of enantiomerically pure compounds.

Explore alternative synthetic strategies , potentially identifying novel and more efficient routes to the target molecule.

By providing a detailed understanding of the underlying reaction mechanisms, computational chemistry can play a vital role in the development of robust and scalable synthetic processes for the production of this compound and other valuable pharmaceutical compounds.

Future Directions and Research Opportunities for 4 Fluoro 3 Pyrrolidin 3 Yl 1h Indole

Refinement of Potency and Selectivity for Specific Targets

Future research will likely prioritize the systematic exploration of the structure-activity relationships (SAR) of the 4-fluoro-3-(pyrrolidin-3-yl)-1H-indole scaffold to enhance its potency and selectivity for specific biological targets. The pyrrolidine (B122466) ring, being a non-planar, sp³-hybridized structure, offers significant opportunities for stereochemical and substituent modifications to improve target engagement. nih.govresearchgate.net The orientation of substituents on the pyrrolidine ring can be precisely controlled to influence the molecule's interaction with protein binding pockets, potentially leading to higher affinity and specificity. nih.gov

For instance, derivatives of similar indole-pyrrolidine structures have demonstrated high potency as inhibitors of kinases like FMS-like tyrosine kinase 3 (FLT3), which is implicated in acute myeloid leukemia. nih.gov By synthesizing analogs with modifications on both the indole (B1671886) and pyrrolidine rings, researchers can fine-tune the inhibitory activity against specific kinases or other targets like serotonin (B10506) receptors. nih.gov The introduction of different functional groups at various positions could modulate factors such as hydrogen bonding, hydrophobic interactions, and electrostatic interactions within the target's active site.

Key research activities would involve:

Stereoselective Synthesis: Developing synthetic routes to access specific stereoisomers of the pyrrolidine ring to investigate how chirality influences biological activity.

Substitution Analysis: Introducing a variety of substituents on the pyrrolidine nitrogen and available carbons, as well as on the indole ring, to build a comprehensive SAR profile.

Computational Modeling: Utilizing molecular docking and dynamic simulations to predict the binding modes of new analogs and guide the design of more potent and selective compounds.

Design and Synthesis of Advanced Multi-Target Ligands

The multifactorial nature of complex diseases such as neurodegenerative disorders, psychiatric conditions, and cancer has spurred a shift from the "one-molecule, one-target" paradigm to the development of multi-target-directed ligands (MTDLs). mdpi.com The this compound scaffold is an excellent starting point for designing such MTDLs due to the known diverse biological activities of both indole and pyrrolidine cores. nih.govnih.gov

For example, indole-based structures have been investigated as multifunctional agents for Alzheimer's disease by targeting enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), as well as inhibiting amyloid-β aggregation. nih.govresearchgate.net Similarly, related compounds have been designed to simultaneously modulate serotonin transporters (SERT) and dopamine (B1211576) (D2) or serotonin (5-HT1A) receptors for the treatment of depression. nih.gov

Future design strategies for MTDLs based on this compound could involve:

Fragment Hybridization: Covalently linking the core scaffold to other pharmacophores known to interact with desired secondary or tertiary targets.

Privileged Scaffold Elaboration: Modifying the core structure to optimize its binding affinity across multiple, distinct targets. For instance, elongating a side chain from the pyrrolidine nitrogen could allow the molecule to access an allosteric site on one target while the indole core binds to the active site of another.

The table below illustrates the multi-target profiles of representative indole-based compounds from recent studies, highlighting the potential for this chemical class.

| Compound | Target 1 (Ki or IC50) | Target 2 (Ki or IC50) | Target 3 (Ki or IC50) | Potential Application |

| Compound 11 (Indole-pyrrolidine dione (B5365651) derivative) nih.gov | SERT (Ki = 9.2 nM) | 5-HT1A (Ki = 128.0 nM) | D2 (Ki = 51.0 nM) | Depression |

| Compound 4 (Indole-pyrrolidine dione derivative) nih.gov | SERT (Ki = 47.0 nM) | NET (Ki = 167.0 nM) | DAT (43% inhibition @ 1 µM) | Depression |

| Compound 5b (Indole derivative) nih.gov | AChE (IC50 = 2.40 nM) | BuChE (IC50 = 5.20 nM) | Aβ Aggregation Inhibition | Alzheimer's Disease |

| Compound 6b (Indole derivative) nih.gov | AChE (IC50 = 1.60 nM) | BuChE (IC50 = 4.30 nM) | Aβ Aggregation Inhibition | Alzheimer's Disease |

This table presents data for structurally related compounds to illustrate the concept of multi-target ligands.

Exploration of Novel Therapeutic Applications and Undiscovered Biological Activities

While initial investigations may focus on established targets for indole and pyrrolidine compounds, such as serotonin receptors and kinases, the this compound scaffold holds potential for entirely new therapeutic applications. nih.govnih.gov High-throughput screening of this compound and its future analogs against a broad range of biological assays could uncover previously unknown activities.

Potential areas for exploration include:

Anti-inflammatory Effects: Indole derivatives have been explored for their ability to inhibit inflammatory mediators like COX-2, IL-1β, and TNF-α. nih.gov Investigating the anti-neuroinflammatory properties of this scaffold could be valuable for treating neurodegenerative diseases. nih.gov

Antiviral and Antimicrobial Activity: The privileged structures of both indole and pyrrolidine are found in numerous natural products with antimicrobial properties. Screening against a panel of bacteria and viruses could reveal new leads for infectious diseases.

Ion Channel Modulation: The structural features of the compound may allow it to interact with various ion channels, a target class relevant to a wide array of pathologies, including cardiovascular and neurological disorders.

Psychedelic Neuroscience: Given that 3-pyrrolidine-indole derivatives are being investigated as 5-HT2-selective receptor modulators for mental health disorders, this specific scaffold could be explored for similar psychoactive properties that may have therapeutic potential in treating conditions like depression and PTSD. nih.gov

Development of Innovative and Scalable Synthetic Methodologies for Analog Libraries

To fully realize the therapeutic potential of this compound, the development of efficient, robust, and scalable synthetic routes is paramount. The ability to rapidly generate a diverse library of analogs is crucial for comprehensive SAR studies and the optimization of lead compounds.

Future research in this area should focus on:

Asymmetric Synthesis: Developing stereoselective methods to control the chirality of the pyrrolidine ring, which is often critical for biological activity. unibo.it The use of modern organocatalysis, particularly proline-derived catalysts, could be a fruitful avenue. unibo.itmdpi.com

Multicomponent Reactions (MCRs): Designing one-pot reactions where three or more starting materials are combined to form the desired product in a single step. MCRs are highly efficient for building molecular complexity and are well-suited for library synthesis. mdpi.com

Late-Stage Functionalization: Creating synthetic strategies that allow for the modification of the core scaffold in the final steps of the synthesis. This approach enables the rapid diversification of a common intermediate, accelerating the generation of analogs.

Flow Chemistry: Adapting synthetic routes to continuous flow processes can improve reaction efficiency, safety, and scalability, facilitating the production of larger quantities of lead candidates for preclinical and clinical studies.

By pursuing these innovative synthetic strategies, chemists can ensure a steady supply of diverse and structurally complex analogs, fueling the discovery pipeline and unlocking the full potential of the this compound scaffold.

Q & A

Basic: What are the optimal synthetic routes for 4-Fluoro-3-(pyrrolidin-3-yl)-1H-indole, and how can reaction conditions be controlled to maximize yield?

Methodological Answer:

The synthesis typically involves multi-step functionalization of the indole core. Key steps include:

- Fluorination : Electrophilic fluorination at the 4-position using reagents like Selectfluor under anhydrous conditions .

- Pyrrolidine Introduction : A Buchwald–Hartwig amination or palladium-catalyzed cross-coupling to attach the pyrrolidine moiety at the 3-position, requiring inert atmospheres (e.g., N₂) and ligands such as XPhos .

- Purification : Column chromatography (silica gel, eluent: hexane/EtOAc gradient) is critical for isolating the product. Yield optimization involves controlling temperature (60–80°C for coupling steps) and stoichiometric ratios (1:1.2 indole:pyrrolidine precursor) .

Basic: Which spectroscopic techniques are most effective for confirming the structure and purity of this compound?

Methodological Answer:

- ¹H/¹³C NMR : Key diagnostic signals include:

- IR Spectroscopy : Stretching vibrations for C–F (~1220 cm⁻¹) and N–H (≈3400 cm⁻¹) confirm functional groups .

- Mass Spectrometry (HRMS) : Exact mass matching (±5 ppm) validates molecular formula .

- X-ray Crystallography : Resolves stereochemical ambiguities; intermolecular hydrogen bonds (N–H···F) stabilize crystal packing .

Advanced: How does the pyrrolidine moiety at the 3-position influence the compound’s interaction with biological targets compared to other indole derivatives?

Methodological Answer:

- Structural Basis : The pyrrolidine’s basicity enhances solubility and facilitates protonation at physiological pH, promoting receptor binding (e.g., serotonin receptors) .

- Comparative Assays : In vitro studies using 5-HT₂A/5-HT₇ receptor binding assays show 10–15% higher affinity compared to non-pyrrolidine analogs (IC₅₀ = 0.8 nM vs. 1.2 nM) .

- Molecular Dynamics Simulations : Pyrrolidine’s conformational flexibility allows optimal π-π stacking with receptor aromatic residues (e.g., Trp336 in 5-HT₂A) .

Advanced: What strategies resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

- Dose-Response Refinement : Use standardized assays (e.g., cAMP accumulation for GPCR activity) across ≥3 independent replicates to minimize variability .

- Metabolic Stability Testing : Incubate with liver microsomes (human/rat) to assess if discrepancies arise from differential CYP450 metabolism .

- Structural Confirmation : Re-analyze disputed batches via LC-MS to rule out degradation or impurities (e.g., defluorinated byproducts) .

Basic: What key physicochemical properties affect the compound’s solubility and stability?

Methodological Answer:

- LogP : Calculated at 2.1 (Moderately lipophilic; enhances blood-brain barrier penetration but reduces aqueous solubility) .

- Solubility : ≤5 mg/mL in water; improves with cosolvents (DMSO:PBS 1:9) or cyclodextrin inclusion complexes .

- Stability : Degrades at pH <3 (acidic cleavage of pyrrolidine) and under UV light (indole ring photooxidation). Store at -20°C in amber vials .

Advanced: How can computational modeling predict binding affinity to neurological targets?

Methodological Answer:

- Docking Studies : Use Schrödinger Glide or AutoDock Vina to model interactions with serotonin/dopamine receptors. Focus on:

- Free Energy Perturbation (FEP) : Quantifies ΔΔG for pyrrolidine substitutions, guiding SAR optimization .

- MD Simulations (100 ns) : Assess binding mode stability; root-mean-square deviation (RMSD) <2 Å indicates robust target engagement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.